molecular formula C21H24N2O4 B2635021 3,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941905-20-0

3,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2635021
CAS No.: 941905-20-0
M. Wt: 368.433
InChI Key: XJORLLAVGSXMAG-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a small molecule that has been identified as an ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA .

Scientific Research Applications

PET Radiotracers Development

Research has been conducted on hybrid structures combining features of high-affinity σ(2) receptor ligands with the goal of developing effective PET radiotracers for tumor diagnosis. Notably, arylamides hybrids, including those with similar chemical frameworks to the mentioned compound, have shown potential in this area. These compounds exhibit excellent σ(1)/σ(2) selectivities, which is crucial for the development of σ(2) PET tracers. Such tracers could be useful in tumors overexpressing P-gp, although interaction with P-gp may limit their applicability in certain cases. A specific compound, identified as having just moderate interaction with P-gp, represents an interesting tool for developing σ(2) PET tracers useful in such tumors (Abate et al., 2011).

Alkaloid Synthesis and Ligand Development

Studies have explored the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related structures, which are of interest due to their potential medicinal properties and role in further chemical investigations. These synthetic approaches provide a foundation for the development of new ligands for sigma receptors, which are relevant to various neurological and psychiatric conditions (Chau et al., 1982).

Sigma Receptors Binding

Further research has focused on the binding affinity of similar compounds to sigma receptors, which are implicated in the regulation of several neurotransmitter systems. Tetrahydroisoquinoline derivatives, including those structurally related to the mentioned compound, have been synthesized and evaluated for their affinity towards sigma-1 and sigma-2 receptors. These studies contribute to the understanding of the role of sigma receptors in neurological disorders and the potential therapeutic applications of sigma receptor ligands (Wu et al., 2015).

Mechanism of Action

The mechanism of action of this compound involves its binding to the PYR/PYL family of ABA receptors, resulting in the activation of downstream ABA signaling . This activation of ABA signaling can help plants overcome abiotic stresses such as drought, cold, and soil salinity .

Properties

IUPAC Name

3,4-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-11-23-17-8-7-16(12-14(17)6-10-20(23)24)22-21(25)15-5-9-18(26-2)19(13-15)27-3/h5,7-9,12-13H,4,6,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORLLAVGSXMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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